molecular formula C6H3Cl2NO B1334659 2-Chloropyridine-4-carbonyl chloride CAS No. 65287-34-5

2-Chloropyridine-4-carbonyl chloride

Cat. No. B1334659
Key on ui cas rn: 65287-34-5
M. Wt: 176 g/mol
InChI Key: NPRZWOJTSGFSBF-UHFFFAOYSA-N
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Patent
US05583148

Procedure details

A solution of 2-chloropyridine-4-carboxylic acid (10 g) in thionyl chloride (90 mL) was heated under reflux for 20 hours. The excess thionyl chloride was removed by distillation at atmospheric pressure and the oily residue was distilled to give 9.26 grams of 2-chloropyridine-4-carbonyl chloride having a boiling point of 144°-148° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][N:3]=1.S(Cl)([Cl:13])=O>>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([Cl:13])=[O:10])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(=O)O
Name
Quantity
90 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed by distillation at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
the oily residue was distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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